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trans-2-Methylazetidine-3-carboxylic acid - 2231664-57-4

trans-2-Methylazetidine-3-carboxylic acid

Catalog Number: EVT-6440572
CAS Number: 2231664-57-4
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

trans-2-Methylazetidine-3-carboxylic acid is a chemical compound characterized by its unique molecular structure and functional properties. With the molecular formula C5H9NO2C_5H_9NO_2 and a molecular weight of 115.13 g/mol, this compound plays a significant role in organic synthesis and medicinal chemistry. Its structure features a five-membered azetidine ring with a carboxylic acid group, which contributes to its reactivity and utility in various chemical applications.

Source

This compound can be synthesized from various precursors through several chemical reactions, including cyclization processes involving carbon dioxide. The synthesis methods often require controlled conditions to ensure high yields and purity.

Classification

trans-2-Methylazetidine-3-carboxylic acid is classified as an amino acid derivative due to the presence of both an amine (from the azetidine ring) and a carboxylic acid functional group. It is also categorized under heterocyclic compounds, given its azetidine structure.

Synthesis Analysis

Methods

The synthesis of trans-2-Methylazetidine-3-carboxylic acid typically involves the cyclization of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-methylazetidine with carbon dioxide at elevated pressure and temperature, leading to the formation of the carboxylic acid derivative.

Technical Details

  • Reagents: Carbon dioxide, 2-methylazetidine.
  • Conditions: High pressure and temperature.
  • Yield Optimization: Industrial methods may employ continuous flow reactors to enhance yield and purity, allowing for more efficient production on a larger scale.
Molecular Structure Analysis

Structure

The molecular structure of trans-2-Methylazetidine-3-carboxylic acid includes:

  • A five-membered azetidine ring.
  • A methyl group at the second position.
  • A carboxylic acid group at the third position.

This specific configuration (trans) affects its reactivity and interactions with other molecules.

Data

The compound's structural data can be summarized as follows:

  • Molecular Formula: C5H9NO2C_5H_9NO_2
  • Molecular Weight: 115.13 g/mol
  • Structural Features: Contains one nitrogen atom in the ring, contributing to its basicity and potential for forming hydrogen bonds.
Chemical Reactions Analysis

Reactions

trans-2-Methylazetidine-3-carboxylic acid participates in various chemical reactions including:

  • Oxidation: Can be oxidized to form corresponding oxides or ketones.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
  • Substitution: Engages in substitution reactions where functional groups are replaced by other groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Halogens or alkylating agents under suitable conditions.
Mechanism of Action

The mechanism of action for trans-2-Methylazetidine-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways depend on the context of its application, which can range from synthetic chemistry to biological research.

Physical and Chemical Properties Analysis

Physical Properties

trans-2-Methylazetidine-3-carboxylic acid typically exhibits:

  • Appearance: White crystalline solid.
  • Melting Point: Data on melting point is not explicitly provided but can be inferred from similar compounds.

Chemical Properties

The chemical properties include:

  • Solubility: Generally soluble in polar solvents due to its carboxylic acid group.
  • Reactivity: Reacts readily in oxidation and reduction reactions, making it versatile for synthetic applications.

Relevant data can be gathered from comparative studies with similar compounds to establish benchmarks for physical properties.

Applications

Scientific Uses

trans-2-Methylazetidine-3-carboxylic acid has several applications across different fields:

  1. Organic Synthesis: Serves as a building block for more complex molecules, facilitating the development of new synthetic methodologies.
  2. Biological Research: Used to study azetidine derivatives' effects on biological systems, providing insights into their behavior in various environments.
  3. Medicinal Chemistry: Potentially useful in designing new therapeutic agents by exploiting its structural features for improved efficacy and safety profiles.
  4. Industrial Applications: Employed in producing specialty chemicals and materials due to its stability and reactivity.
Biosynthetic Pathways and Evolutionary Origins of Azetidine Alkaloids

Role of S-Adenosylmethionine (SAM) Cyclization in Azetidine-2-Carboxylic Acid (AZE) Biosynthesis

Azetidine-2-carboxylic acid (AZE), a structural analog of proline featuring a strained four-membered ring, is biosynthesized through an enzymatic 4-exo-tet cyclization of S-adenosylmethionine (SAM). This reaction represents a specialized offshoot of SAM-dependent metabolism, typically associated with methyl transfer reactions. The cyclization mechanism involves an intramolecular nucleophilic attack by the α-amino group of SAM's methionine moiety on the Cγ carbon of its own sulfonium center. This catalysis yields AZE and methylthioadenosine (MTA) as a byproduct through a concerted desulfuration-cyclization process [2] [3].

Key catalytic features enabling this transformation include:

  • Substrate Preorganization: AZE synthases enforce a kinked conformation of the homocysteine (HCY) moiety of SAM, positioning the nucleophilic nitrogen 2.9 Å from the electrophilic Cγ carbon. This geometry is stabilized by hydrogen bonding between HCY-COO⁻ and residues Tyr176, Asn139, and Ser203 in Pseudomonas aeruginosa's AzeJ [3].
  • Electronic Activation: π interactions between Phe134 and HCY-NH₂ increase nitrogen nucleophilicity, facilitating attack on the sulfonium center. Subsequent charge migration during ring closure protonates the nascent azetidine nitrogen, stabilized by cation-π interactions with aromatic residues [3].
  • Desolvation Effects: The closed active site excludes water, enhancing the effective dielectric constant and promoting sulfonium reactivity [2].

Table 1: Key Catalytic Residues in AZE Synthases

EnzymeOrganismCritical ResiduesFunction
AzeJPseudomonas aeruginosaPhe134, Tyr176, Asn139, Ser203Substrate positioning, H-bonding, cation-π stabilization
VioHCystobacter violaceusPhe130 (homolog), Tyr169, Asn132Similar stabilization with variations in loop dynamics

Comparative Analysis of AZE Synthases in Bacterial Natural Product Pathways

AZE synthases belong to the class I methyltransferase (MT1) superfamily but have evolved distinct catalytic functions. Structural and biochemical comparisons reveal significant functional divergence:

  • Quaternary Structure: AzeJ forms a homodimer essential for activity, while VioH is monomeric. This oligomerization difference correlates with efficiency—AzeJ exhibits robust AZE production, whereas VioH requires partnership with the radical SAM methyltransferase VioG to generate N-methyl-AZE [2] [3].
  • Active Site Architecture: Although both enzymes adopt a Rossmann fold (7-stranded β-sheet surrounded by α-helices), AzeJ utilizes a GxxxG motif for adenine binding instead of the canonical GxGxG motif in typical MT1 enzymes. This modification accommodates the bent SAM conformation necessary for cyclization rather than methyl transfer [3].
  • Catalytic Efficiency: Kinetic analyses show AzeJ processes SAM with a kcat/Km >10-fold higher than VioH. The structural basis lies in VioH's incomplete desolvation of the active site and suboptimal positioning of catalytic residues [2].

Table 2: Structural and Functional Attributes of Characterized AZE Synthases

AttributeAzeJVioH
Oligomeric StateHomodimerMonomer
SAM-Binding MotifGxxxGGxGxG variant
Catalytic CofactorNoneRequires VioG (rSAM methyltransferase)
Primary ProductAZEN-Methyl-AZE
Relative ActivityHigh (Reference = 100%)Low (~15% of AzeJ)

Evolutionary Divergence of SAM-Dependent MT1 Enzymes in AZE-Producing Organisms

The repurposing of MT1 enzymes for AZE biosynthesis exemplifies functional divergence within conserved protein scaffolds. Phylogenetic analysis indicates AZE synthases evolved from ancestral methyltransferases through:

  • Active Site Exaptation: The MT1 fold retained its SAM-binding capability but underwent alterations to redirect chemistry toward cyclization. In AzeJ, the absence of a carboxylate-stabilizing counterion prevents linear SAM conformations, while steric clashes with the ribose moiety force the HCY chain into the kinked geometry prerequisite for cyclization [3].
  • Loop Adaptations: Flexible loops surrounding the active site in MT1 enzymes became structured in AZE synthases. In AzeJ, ligand binding triggers N-terminal rearrangement into a "closed" state that shields the substrate, a feature absent in methyltransferases like DDMT-N1-MT [2].
  • Loss of Methylation Capacity: Key methyltransferase motifs are degenerate in AZE synthases. The conserved acidic residue that polarizes target nucleophiles in MT1 enzymes is replaced by non-acidic residues (e.g., Ser203 in AzeJ), abolishing methyl transfer while enabling proton shuffling during cyclization [3].

Quantum mechanical calculations confirm the enzyme environment reduces the cyclization barrier by >15 kcal/mol compared to the solution reaction, demonstrating strong selective pressure for efficient ring formation [2].

Phylogenetic Distribution of AZE-Encoding Biosynthetic Gene Clusters (BGCs)

Genomic mining reveals AZE BGCs are phylogenetically widespread but sparsely distributed across diverse bacterial lineages:

  • Major Taxa: Proteobacteria (e.g., Pseudomonas), Cyanobacteria, and Actinobacteria (e.g., Streptomyces) harbor AZE BGCs. These clusters typically include an AZE synthase (AzeJ/VioH homolog), non-ribosomal peptide synthetases (NRPS), and tailoring enzymes [2] [3].
  • Metabolite Diversity: AZE serves as a building block in specialized metabolites:
  • Azetidomonamides (P. aeruginosa)
  • Vioprolides (C. violaceus)
  • Azabicyclenes (S. cattleya)
  • Bonnevillamides (Streptomyces spp.) [3]
  • Ecological Roles: AZE incorporation enhances bioactivity by introducing conformational strain. In plants, AZE functions as an antimetabolite that disrupts protein function when misincorporated in place of proline. Bacterial AZE-natural products likely serve defensive roles, evidenced by their activity against phytopathogens and competitors [2] [3].

Table 3: Phylogenetic Distribution of AZE Natural Products

Bacterial PhylumRepresentative GeneraAZE-Containing MetaboliteBioactivity
ProteobacteriaPseudomonasAzetidomonamidesAntimicrobial
CyanobacteriaMicrocystisNot characterizedUnknown
ActinobacteriaStreptomycesAzabicyclenes, BonnevillamidesCytotoxic
MyxococcotaCystobacterVioprolidesAntifungal

Properties

CAS Number

2231664-57-4

Product Name

trans-2-Methylazetidine-3-carboxylic acid

IUPAC Name

(2S,3R)-2-methylazetidine-3-carboxylic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-3-4(2-6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1

InChI Key

FOHVBSWLQDUYRK-IUYQGCFVSA-N

SMILES

CC1C(CN1)C(=O)O

Canonical SMILES

CC1C(CN1)C(=O)O

Isomeric SMILES

C[C@H]1[C@@H](CN1)C(=O)O

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